2-Fluorobenzenesulfinyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

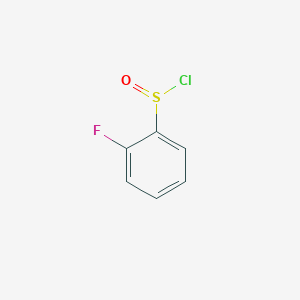

“2-Fluorobenzenesulfonyl chloride” is a chemical compound with the molecular formula C6H4ClFO2S . It is also known as “2-Fluorobenzene-1-sulfonyl chloride” and "Benzenesulfonyl chloride, 2-fluoro-" .

Molecular Structure Analysis

The molecular structure of “2-Fluorobenzenesulfonyl chloride” consists of carbon ©, hydrogen (H), chlorine (Cl), fluorine (F), oxygen (O), and sulfur (S) atoms . The average mass of the molecule is 194.611 Da, and the monoisotopic mass is 193.960449 Da .Physical And Chemical Properties Analysis

“2-Fluorobenzenesulfonyl chloride” has a refractive index of 1.537 (lit.), a boiling point of 246-247 °C (lit.), a melting point of 27-30 °C (lit.), and a density of 1.47 g/mL at 25 °C (lit.) .Aplicaciones Científicas De Investigación

Activating Hydroxyl Groups for Covalent Attachment

2-Fluorobenzenesulfonyl chloride derivatives, like 4-Fluorobenzenesulfonyl chloride, have been utilized for activating hydroxyl groups of polymeric carriers. This activation facilitates the covalent attachment of biological molecules to solid supports, which is crucial for developing therapeutic applications, such as bioselective separation of lymphocyte subsets and tumor cells from bone marrow (Chang et al., 1992).

Dehydrogenation of Saturated Bonds

Chloride abstraction from group 9 metal bis(N-heterocyclic carbene) complexes has led to the formation of highly reactive cationic species capable of dehydrogenating saturated CC and BN linkages. This showcases the potential of using sulfonyl chloride derivatives in facilitating complex chemical transformations (Tang et al., 2010).

Sensitive Detection of Sulfide Anion

The development of a highly sensitive chromo- and fluorogenic chemodosimeter for sulfide anion detection in aqueous solutions has been facilitated by compounds like 2,4-Dinitrobenzenesulfonyl-fluorescein. This indicates the role of sulfonyl chloride derivatives in environmental monitoring and analysis (Yang et al., 2009).

Synthesis of Isomeric Fluoronitrobenzene-Sulfonyl Chlorides

The synthesis of isomeric fluoronitrobenzenesulfonyl chlorides, prepared from difluoronitrobenzenes, demonstrates the utility of these compounds in synthesizing novel chemical entities. This process underscores the synthetic versatility of sulfonyl chloride derivatives in organic chemistry (Zhersh et al., 2010).

Atom Transfer Radical Addition Reactions

Fluoroalkylsulfonyl chlorides have been used in Cu-catalyzed atom transfer radical addition reactions with electron-deficient alkenes under photochemical conditions. This illustrates the role of these compounds in adding fluoroalkyl groups to unsaturated carbonyl compounds, showcasing their importance in medicinal chemistry and material science (Tang & Dolbier, 2015).

Safety And Hazards

“2-Fluorobenzenesulfonyl chloride” is classified as a dangerous substance. It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding release to the environment, wearing protective clothing, and ensuring adequate ventilation .

Propiedades

IUPAC Name |

2-fluorobenzenesulfinyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClFOS/c7-10(9)6-4-2-1-3-5(6)8/h1-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTSRSXIGBFNTQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)F)S(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClFOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluorobenzene-1-sulfinyl chloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[1-cyclopentyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]-N-(3-methoxybenzyl)-2-furamide](/img/structure/B2558263.png)

![1-({2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)-4-methylpiperidine](/img/structure/B2558266.png)

![2,5-dichloro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2558267.png)

![4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]quinazoline](/img/structure/B2558269.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide](/img/structure/B2558272.png)

![N-allyl-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2558273.png)

![1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperidine-4-carboxamide](/img/structure/B2558280.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3,3,3-trifluoropropanamide](/img/structure/B2558283.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-fluorobenzamide](/img/structure/B2558286.png)